Oxytetracycline dihydrate
Oxytetracycline dihydrate
Oxytetracycline hydrochloride is an organic molecular entity.
Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.
Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.
Brand Name:
Vulcanchem
CAS No.:
6153-64-6
VCID:
VC0000560
InChI:
InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1
SMILES:
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Molecular Formula:
C22H25ClN2O9
Molecular Weight:
496.9 g/mol
Oxytetracycline dihydrate
CAS No.: 6153-64-6
APIs
VCID: VC0000560
Molecular Formula: C22H25ClN2O9
Molecular Weight: 496.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Oxytetracycline hydrochloride is an organic molecular entity. Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements. A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions. |
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CAS No. | 6153-64-6 |
Product Name | Oxytetracycline dihydrate |
Molecular Formula | C22H25ClN2O9 |
Molecular Weight | 496.9 g/mol |
IUPAC Name | (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 |
Standard InChIKey | SVDOODSCHVSYEK-IFLJXUKPSA-N |
Isomeric SMILES | C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
SMILES | CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O |
Canonical SMILES | CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Related CAS | 79-57-2 (Parent) |
Synonyms | NA |
Reference | Chopra, Ian, and Marilyn Roberts. /Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance./ Microbiology and Molecular Biology Reviews (2001): 232-60. Http://www.ncbi.nlm.nih.gov. Web. 21 Aug. 2012.Hubbard A.R., 2011, Evaluation of Kasugamycin-use strategies Designed to Delay Development of Resistance in Erwinia amylovora. Master thesis of Botany and Plant Pathology, Oregon state University. |
PubChem Compound | 54680782 |
Last Modified | Aug 15 2023 |
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